

# Application Notes and Protocols: ACP-5862 In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

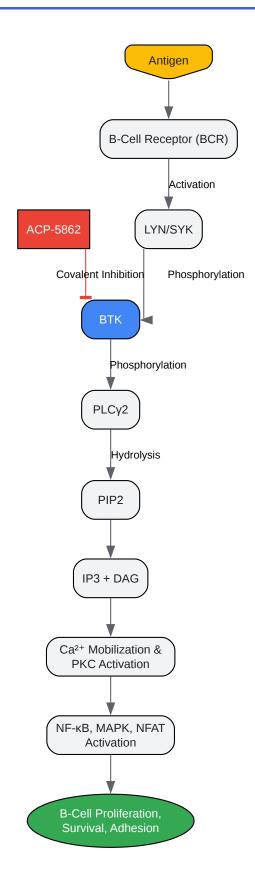
### Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation inhibitor of Bruton's tyrosine kinase (BTK).[1] Like its parent compound, ACP-5862 is a potent and selective covalent inhibitor of BTK, playing a significant role in the overall clinical efficacy of acalabrutinib.[1][2] ACP-5862 irreversibly binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, thereby blocking its kinase activity. This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, trafficking, and survival of B-cells. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of ACP-5862 and presents its kinase selectivity profile.

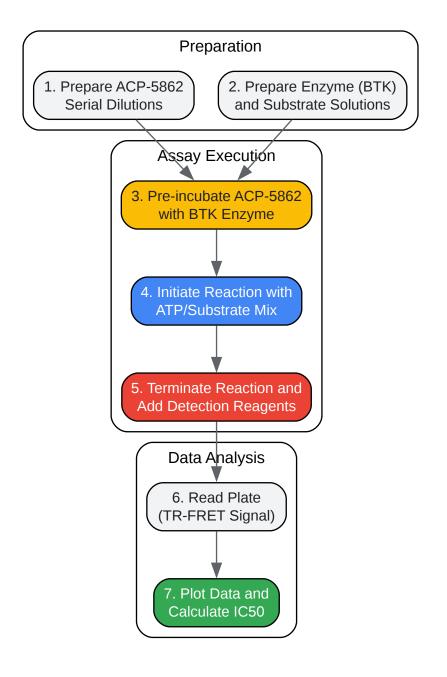
## **Signaling Pathway**

**ACP-5862** targets Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of downstream pathways that promote B-cell proliferation, survival, and differentiation. BTK is a key kinase in this cascade. By covalently binding to BTK, **ACP-5862** effectively blocks this signaling pathway.









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## References







- 1. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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